trans-(+/-)-Dihydro-3,4-bis[[3-Methoxy-4-(phenylMethoxy)phenyl]Methyl]-2(3H)-furanone
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Overview
Description
trans-(+/-)-Dihydro-3,4-bis[[3-Methoxy-4-(phenylMethoxy)phenyl]Methyl]-2(3H)-furanone: is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of multiple methoxy and phenylmethoxy groups attached to a furanone core, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-(+/-)-Dihydro-3,4-bis[[3-Methoxy-4-(phenylMethoxy)phenyl]Methyl]-2(3H)-furanone typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds through reactions such as Friedel-Crafts alkylation, followed by the introduction of methoxy and phenylmethoxy groups via nucleophilic substitution reactions. The final step usually involves the cyclization of the intermediate to form the furanone core under controlled conditions, such as the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
trans-(+/-)-Dihydro-3,4-bis[[3-Methoxy-4-(phenylMethoxy)phenyl]Methyl]-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives with altered functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction can produce dihydro derivatives
Scientific Research Applications
trans-(+/-)-Dihydro-3,4-bis[[3-Methoxy-4-(phenylMethoxy)phenyl]Methyl]-2(3H)-furanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trans-(+/-)-Dihydro-3,4-bis[[3-Methoxy-4-(phenylMethoxy)phenyl]Methyl]-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and phenylmethoxy groups can influence the compound’s ability to interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
trans-(+/-)-Dihydro-3,4-bis[[3-Methoxy-4-(phenylMethoxy)phenyl]Methyl]-2(3H)-furanone: shares structural similarities with other furanone derivatives and compounds containing methoxy and phenylmethoxy groups.
Uniqueness
- The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
3,4-bis[(3-methoxy-4-phenylmethoxyphenyl)methyl]oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c1-36-32-19-26(13-15-30(32)38-21-24-9-5-3-6-10-24)17-28-23-40-34(35)29(28)18-27-14-16-31(33(20-27)37-2)39-22-25-11-7-4-8-12-25/h3-16,19-20,28-29H,17-18,21-23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJONVZSUXWNNKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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